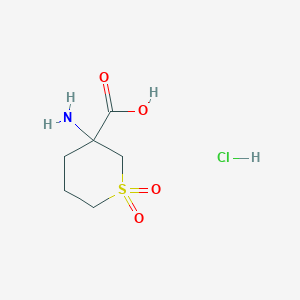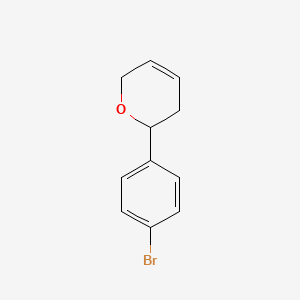
2-(4-bromophenyl)-3,6-dihydro-2H-pyran
Overview
Description
The compound “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” belongs to a class of organic compounds known as bromophenols . Bromophenols are organic compounds consisting of a bromine atom bonded to a phenol ring . They are used in various fields of research and industry, including medicine and agriculture.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various chemical reactions . For example, bromophenols can be produced by electrophilic halogenation of phenol with bromine .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. While the exact structure of “this compound” is not available, similar compounds often have complex structures with multiple functional groups .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. While specific reactions for “this compound” are not available, similar compounds often undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific properties for “this compound” are not available, similar compounds often have a variety of physical and chemical properties .
Scientific Research Applications
Synthesis and Chemical Properties :
- The compound has been involved in the synthesis of complex organic molecules. For instance, Skladchikov, Fatykhov, and Gataullin (2012) reported the synthesis of 1-{4a,6-Dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone using a related compound, N-(2-bromo-4-methylphenyl)-N-(4-methyl-3,6-dihydro-2Hpyran-3-yl)acetamide, in the presence of various reagents including palladium(II) acetate and copper(II) acetate (Skladchikov, Fatykhov, & Gataullin, 2012).
Biomedical Applications :
- Research by Ryzhkova, Ryzhkov, and Elinson (2020) explored the electrochemically induced multicomponent transformation of a related compound, 3-(4-bromophenyl)isoxazol-5(4H)-one, and its potential in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antimicrobial Properties :
- Georgiadis, Couladouros, and Delitheos (1992) discovered that derivatives of 2H-pyran-3(6H)-ones, similar in structure to the compound , exhibit significant activity against gram-positive bacteria, highlighting the antimicrobial potential of these compounds (Georgiadis, Couladouros, & Delitheos, 1992).
Photochemical Properties :
- A study by Mori and Maeda (1991) focused on the photochemical color change of 4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran and related compounds, suggesting potential applications in photochemistry (Mori & Maeda, 1991).
Kinetic Studies in Pyrolysis :
- Álvarez-Aular et al. (2018) conducted experimental and theoretical studies on the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, providing insights into the kinetics and mechanisms of these reactions (Álvarez-Aular et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as bromophenols , have been shown to interact with various biological targets.
Mode of Action
Brominated compounds often act by forming covalent bonds with biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Without specific information on the compound, it’s difficult to predict the exact biochemical pathways that “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” might affect. Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and brominated compounds can have diverse pharmacokinetic properties .
Result of Action
Brominated compounds can have a wide range of effects, depending on their specific targets and mode of action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)-3,6-dihydro-2H-pyran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, this compound may interact with other biomolecules, such as reactive oxygen species, influencing oxidative stress levels within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound can bind to the active site of acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This inhibition can result in prolonged neurotransmission and potential neurotoxic effects. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biological activities . In in vitro studies, prolonged exposure to this compound has been associated with changes in cellular morphology, reduced cell viability, and alterations in metabolic activity . In in vivo studies, long-term exposure may result in cumulative effects on organ function and overall health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, such as neurotoxicity, hepatotoxicity, and oxidative stress . It is crucial to determine the safe dosage range for potential therapeutic applications and to avoid toxic effects at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and for developing strategies to mitigate potential adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution within the body . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity . The distribution of the compound can affect its therapeutic potential and toxicity, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and for developing targeted therapeutic strategies .
properties
IUPAC Name |
2-(4-bromophenyl)-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-2,4-7,11H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZBBSBAKBTDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)
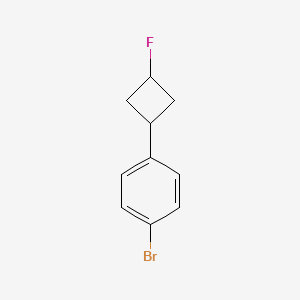
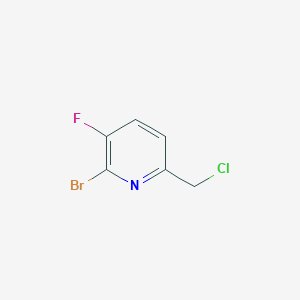
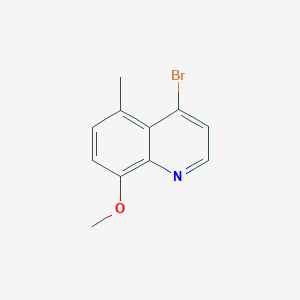
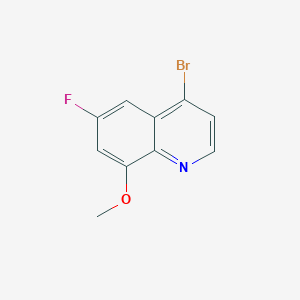
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
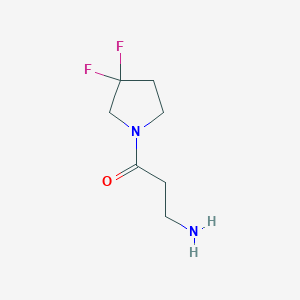

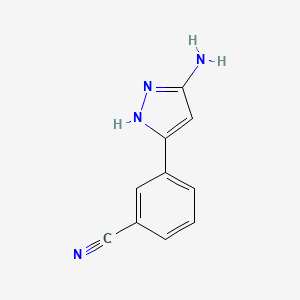
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)
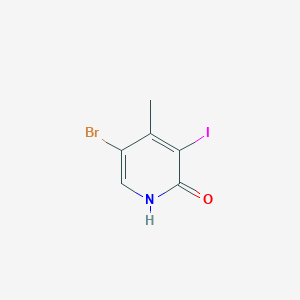

![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)
